

# Biochemical & Cellular IC<sub>50</sub> Values of KRN633

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## Compound Focus: Krn-633

CAS No.: 286370-15-8

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Assay Type	Target	IC <sub>50</sub> Value	Description / Context
Biochemical (Cell-Free)	VEGFR1	170 nM [1]	Inhibition of recombinant receptor tyrosine kinase activity [1]
	VEGFR2	160 nM [1]	Inhibition of recombinant receptor tyrosine kinase activity [1]
	VEGFR3	125 nM [1]	Inhibition of recombinant receptor tyrosine kinase activity [1]
Cellular	VEGFR2	1.16 nM [1] [2]	Inhibition of <b>VEGF-induced phosphorylation</b> of VEGFR2 in HUVECs [1] [2]
	HUVEC Proliferation	14.9 nM [1]	Inhibition of <b>VEGF-driven</b> proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) [1]

## Detailed Experimental Protocols

The key experiments that characterize KRN633 involve assessing its direct inhibition of kinase activity and its functional consequences in cell-based models.

## Cell-Free Kinase Assay [1]

This protocol measures the direct inhibition of the purified VEGFR kinases by KRN633.

- **Objective:** To obtain  $IC_{50}$  values against recombinant VEGF receptors (VEGFR1, VEGFR2, VEGFR3).
- **Method:** KRN633 is tested at concentrations ranging from **0.3 nM to 10  $\mu$ M** in a cell-free system containing the target kinase and its substrates.
- **Key Parameter:** All assays are performed with **1  $\mu$ M ATP** to simulate physiological conditions and are conducted in quadruplicate to ensure statistical reliability.

## Cellular VEGFR2 Phosphorylation Assay [1] [2]

This assay evaluates the compound's ability to inhibit receptor activation in a more biologically relevant cellular context.

- **Cell Line:** Human Umbilical Vein Endothelial Cells (HUVECs).
- **Procedure:** HUVECs are treated with KRN633 followed by stimulation with VEGF ligand. The level of VEGFR2 phosphorylation, which indicates receptor activation, is then measured.
- **Outcome:** KRN633 potently inhibits VEGF-induced tyrosine phosphorylation of VEGFR2 with an  $IC_{50}$  of **1.16 nM**, demonstrating potent cellular activity [1] [2].

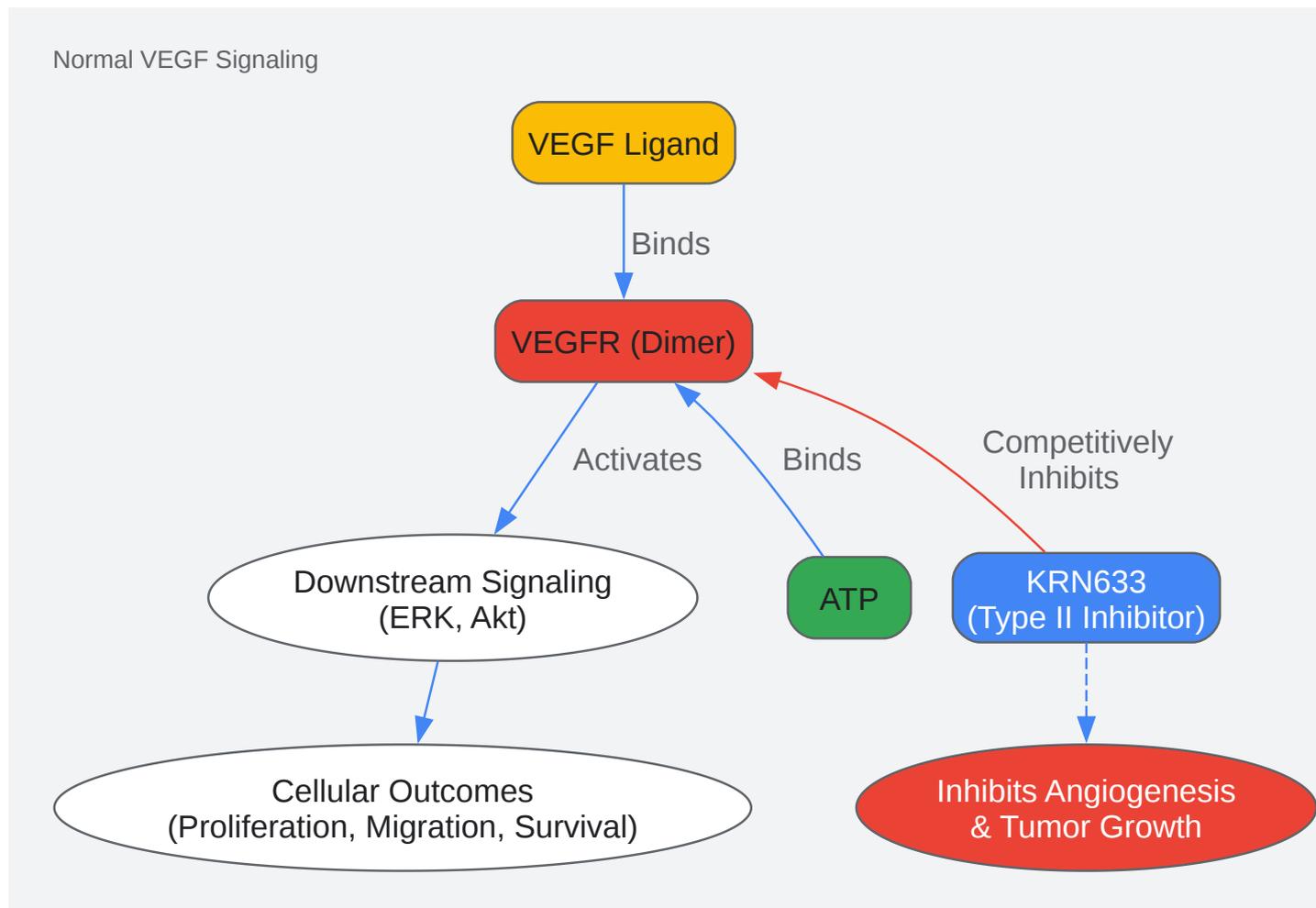
## Endothelial Cell Proliferation Assay [1]

This experiment tests the functional anti-angiogenic effect of KRN633.

- **Cell Line:** Human Umbilical Vein Endothelial Cells (HUVECs).
- **Procedure:** HUVECs are plated and allowed to grow for 24 hours before KRN633 (at concentrations from 0.01 to 10  $\mu$ M) or a vehicle control (0.1% DMSO) is added. The cells are then grown for a further **96 hours**.
- **Viability Measurement:** Cell viability is quantified using a **WST-1 reagent**, a colorimetric method that reflects the number of metabolically active (living) cells.
- **Specificity:** KRN633 selectively inhibits **VEGF-dependent** proliferation but only weakly suppresses **FGF-driven** proliferation, confirming its selectivity for the VEGF signaling pathway [1].

## Mechanism of Action and Selectivity

KRN633 is classified as a **Type II inhibitor** that binds to the inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site [3]. Its mechanism can be visualized in the context of the VEGF signaling pathway it inhibits.



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*KRN633 inhibits VEGFR activation by competing with ATP, blocking downstream signaling and angiogenesis.*

KRN633 is highly selective for VEGFR1-3. It shows **weaker inhibitory activity** against PDGFR- $\alpha$  ( $IC_{50}$  = 965 nM) and c-Kit ( $IC_{50}$  = 4330 nM), and **does not block** the phosphorylation of FGFR-1, EGFR, or c-Met in cells, confirming a favorable selectivity profile [1].

## Key Research Insights

- **In Vivo Efficacy:** Although KRN633 is not cytotoxic to various cancer cell lines *in vitro*, it exhibits significant antitumor activity *in vivo* in multiple xenograft models (e.g., lung, colon, prostate). This effect is attributed to the inhibition of tumor vessel formation and reduced vascular permeability, not direct cancer cell killing [1] [2].
- **Trough Concentration Drives Efficacy:** In animal models, the **trough serum concentration** of KRN633 had a more significant impact on antitumor activity than the maximum serum concentration, suggesting that sustained target coverage is critical for its efficacy [2].
- **Inhibition of Hypoxic Signaling:** KRN633 inhibits hypoxia-induced transcriptional activation of HIF-1 $\alpha$  (IC<sub>50</sub> = 3.79  $\mu$ M) by interfering with Akt and ERK phosphorylation pathways, adding another layer to its anti-angiogenic mechanism [1].

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## References

1. KRN 633 | VEGFR inhibitor | Mechanism | Concentration [selleckchem.com]
2. KRN633: A selective inhibitor of vascular endothelial ... [pubmed.ncbi.nlm.nih.gov]
3. Identification of new [1,2,4]triazolo[4,3-a]quinoxalines as ... [sciencedirect.com]

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